![molecular formula C19H18N4O3S2 B2354520 ethyl 2-(2-(phenylamino)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1203078-02-7](/img/structure/B2354520.png)
ethyl 2-(2-(phenylamino)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
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Overview
Description
The compound “ethyl 2-(2-(phenylamino)thiazole-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate” is a type of 2-amino-thiazole-4-carboxamide . These compounds are significant in organic medicinal chemistry and are used as starting materials for the synthesis of a diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .
Synthesis Analysis
The synthesis of these 2-amino-thiazole-4-carboxamides involves a 3-step transformation. The commercially available compound ethyl 2-amino-4-carboxylate is converted to intermediate amides by protecting the amino of the compound with di-tert-butyl dicarbonate .Molecular Structure Analysis
The molecular structure of these compounds is characterized by 1H-NMR, 13C-NMR, and high-resolution (HR)MS . They are novel compounds and have been designed and synthesized based on the structure of cemadotin .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the protection of the amino group of the starting compound, followed by subsequent transformations to yield the final product .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their melting points, Rf values, and IR, 1H NMR, and 13C NMR spectra . For example, one of the compounds has a melting point of 196–198 °C and an Rf value of 0.61 (petroleum ether: ethyl acetate, 1:3) .Scientific Research Applications
Synthesis and Antitumor Activity
- Synthesis Techniques and Potential Anticancer Applications : A study described the synthesis of various thiazole compounds and their potential anticancer activities. These compounds, including ethyl 2-substituted-aminothiazole-4-carboxylate analogs, were tested against 60 human tumor cell lines and showed promising anticancer activity. Notably, one compound exhibited significant activity against the RPMI-8226 leukemia cell line (El-Subbagh, Abadi, & Lehmann, 1999).
Antibacterial and Antifungal Applications
- Antibacterial and Antifungal Potentials : Another research synthesized novel Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate and related compounds, examining their antibacterial activity against various pathogenic strains. Some compounds exhibited activity comparable to established antibiotics like ampicillin and chloramphenicol (Altundas, Sarı, Çolak, & Öğütcü, 2010).
Antimicrobial and Antioxidant Properties
- Synthesis and Biological Activity Assessment : A series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates was synthesized and evaluated for antimicrobial and antioxidant assays. Some compounds showed promising antioxidant properties and were also studied for their potential antiviral activities, particularly against SARS-CoV-2 (COVID-19) (Haroon et al., 2021).
Applications in Tuberculosis Treatment
- Design and Synthesis for Tuberculosis Treatment : A study focused on designing ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates for treating Mycobacterium tuberculosis. The compounds demonstrated significant inhibition of tuberculosis bacteria, with one compound showing high activity in various assays (Jeankumar et al., 2013).
Future Directions
The future directions for this compound could involve further exploration of its therapeutic potential, given its promising roles as an antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agent . Further studies could also focus on optimizing its synthesis process and investigating its mechanism of action in more detail.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
ethyl 2-[(2-anilino-1,3-thiazole-4-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-2-26-17(25)12-8-9-14-15(12)22-19(28-14)23-16(24)13-10-27-18(21-13)20-11-6-4-3-5-7-11/h3-7,10,12H,2,8-9H2,1H3,(H,20,21)(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPKGCLKJGSHKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CSC(=N3)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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